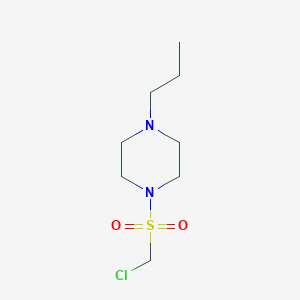

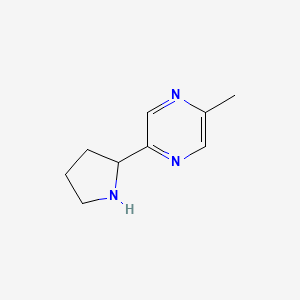

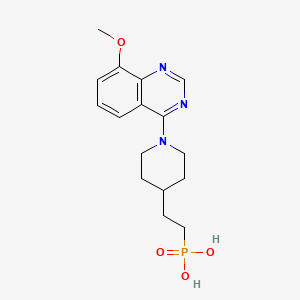

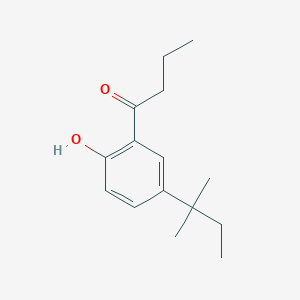

(2-(1-(8-Methoxyquinazolin-4-yl)piperidin-4-yl)ethyl)phosphonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ENPP1 inhibitor 32 is a small molecule inhibitor targeting the enzyme ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). ENPP1 is a type II transmembrane glycoprotein with nucleotide pyrophosphatase and phosphodiesterase enzymatic activities. It plays a crucial role in purinergic signaling, which is involved in various physiological processes such as platelet aggregation, muscle contraction, cell proliferation, and apoptosis . ENPP1 inhibitor 32 has emerged as a promising compound in cancer immunotherapy due to its ability to inhibit ENPP1 and thereby modulate the immune response .

Preparation Methods

The synthesis of ENPP1 inhibitor 32 involves several steps, including the preparation of key intermediates and the final coupling reactionsThe final step involves the coupling of the intermediate with a suitable amine or other nucleophile under specific reaction conditions . Industrial production methods for ENPP1 inhibitor 32 may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

ENPP1 inhibitor 32 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the benzene ring . For example, oxidation of the benzene ring may lead to the formation of quinones, while reduction may yield hydroquinones .

Scientific Research Applications

ENPP1 inhibitor 32 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the enzymatic activity of ENPP1 and its role in purinergic signaling . In biology, it is used to investigate the effects of ENPP1 inhibition on cellular processes such as proliferation, migration, and apoptosis . In medicine, ENPP1 inhibitor 32 is being explored as a potential therapeutic agent for cancer immunotherapy, as it can enhance the immune response by inhibiting ENPP1 and stabilizing cyclic GMP-AMP (cGAMP), a key activator of the stimulator of interferon genes (STING) pathway . Additionally, ENPP1 inhibitor 32 may have applications in the treatment of other diseases such as viral infections and autoimmune disorders .

Mechanism of Action

The mechanism of action of ENPP1 inhibitor 32 involves the inhibition of the ENPP1 enzyme, which hydrolyzes extracellular nucleotides such as cGAMP . By inhibiting ENPP1, ENPP1 inhibitor 32 prevents the breakdown of cGAMP, thereby stabilizing its levels in the extracellular space . This leads to the activation of the STING pathway, which triggers an innate immune response and enhances anti-tumor immunity . The molecular targets of ENPP1 inhibitor 32 include the active site of the ENPP1 enzyme, where it binds and prevents the enzyme from catalyzing the hydrolysis of nucleotide triphosphates .

Comparison with Similar Compounds

ENPP1 inhibitor 32 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting ENPP1 . Similar compounds include myricetin, a naturally occurring flavonoid that also inhibits ENPP1 but has poor druggability . Other non-nucleotide ENPP1 inhibitors include thioacetamide-based inhibitors and quinazoline-piperidine-sulfamide inhibitors . These compounds have varying degrees of potency and selectivity, but ENPP1 inhibitor 32 stands out due to its superior pharmacokinetic properties and efficacy in preclinical models .

Properties

CAS No. |

2298391-60-1 |

|---|---|

Molecular Formula |

C16H22N3O4P |

Molecular Weight |

351.34 g/mol |

IUPAC Name |

2-[1-(8-methoxyquinazolin-4-yl)piperidin-4-yl]ethylphosphonic acid |

InChI |

InChI=1S/C16H22N3O4P/c1-23-14-4-2-3-13-15(14)17-11-18-16(13)19-8-5-12(6-9-19)7-10-24(20,21)22/h2-4,11-12H,5-10H2,1H3,(H2,20,21,22) |

InChI Key |

IXXUGBPAQOKGTM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1N=CN=C2N3CCC(CC3)CCP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B13626701.png)